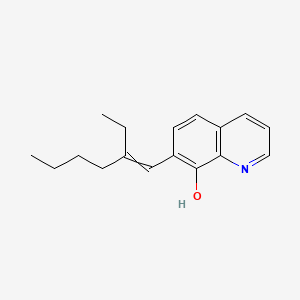
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, 7-(2-ethyl-1-hexenyl)-: is a chemical compound known for its unique structure and properties. It is a derivative of 8-quinolinol, which is a compound that has been widely studied for its coordination chemistry and biological activities. The addition of the 7-(2-ethyl-1-hexenyl) group enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- typically involves the alkylation of 8-quinolinol with 2-ethyl-1-hexenyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against a range of microorganisms, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, derivatives of 8-quinolinol are explored for their therapeutic potential. The 7-(2-ethyl-1-hexenyl) group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a drug candidate.
Industry: Industrially, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- involves its interaction with metal ions and biological targets. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its antimicrobial activity, as it can disrupt metal-dependent enzymes and processes in microorganisms. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially enhancing its ability to penetrate and exert its effects.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: A parent compound with similar coordination chemistry but lacking the 7-(2-ethyl-1-hexenyl) group.
7-(2-Ethyl-1-hexenyl)-8-hydroxyquinoline: A closely related compound with similar properties but different substitution patterns.
Uniqueness: The presence of the 7-(2-ethyl-1-hexenyl) group in 8-Quinolinol, 7-(2-ethyl-1-hexenyl)- imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it distinct from other quinoline derivatives and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
55877-07-1 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
7-(2-ethylhex-1-enyl)quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-3-5-7-13(4-2)12-15-10-9-14-8-6-11-18-16(14)17(15)19/h6,8-12,19H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
KVXNGMXXHWBFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















